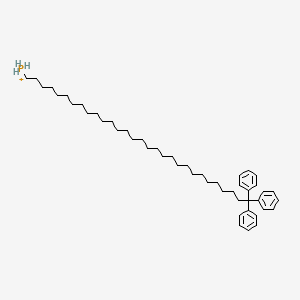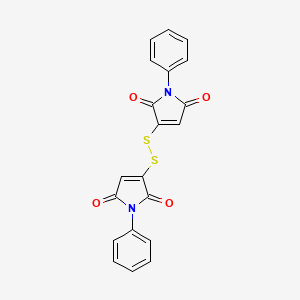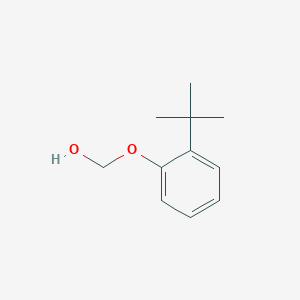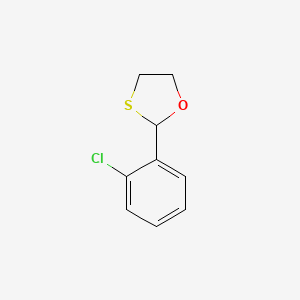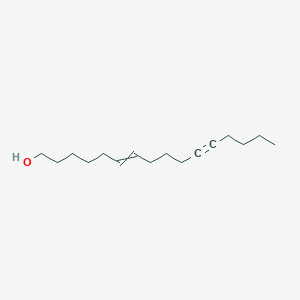
Hexadec-6-en-11-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadec-6-en-11-yn-1-ol is an organic compound with the molecular formula C16H30O. It is a long-chain alcohol featuring both an alkene and an alkyne functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadec-6-en-11-yn-1-ol can be synthesized through several methods. One common approach involves the partial hydrogenation of hexadec-11-yn-1-ol. The crude product is typically purified through distillation to yield a clear, colorless liquid . Another method involves the use of dodecane-1,12-diol as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods typically utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Hexadec-6-en-11-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products Formed
Oxidation: Hexadec-6-en-11-yn-1-al (aldehyde) or hexadec-6-en-11-ynoic acid (carboxylic acid).
Reduction: Hexadec-6-en-1-ol (alkene) or hexadecan-1-ol (alkane).
Substitution: Hexadec-6-en-11-yn-1-chloride or hexadec-6-en-11-yn-1-bromide.
Wissenschaftliche Forschungsanwendungen
Hexadec-6-en-11-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: This compound is used in the production of specialty chemicals, fragrances, and polymers.
Wirkmechanismus
The mechanism of action of hexadec-6-en-11-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Hexadec-6-en-11-yn-1-ol can be compared with other similar compounds, such as:
Hexadec-11-yn-1-ol: Lacks the alkene group, making it less versatile in certain reactions.
Hexadec-11-en-1-ol: Contains only an alkene group, limiting its reactivity compared to this compound.
Tetradec-11-en-1-ol: A shorter chain analog with similar functional groups but different physical and chemical properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its versatility and wide range of applications.
Eigenschaften
CAS-Nummer |
92838-19-2 |
|---|---|
Molekularformel |
C16H28O |
Molekulargewicht |
236.39 g/mol |
IUPAC-Name |
hexadec-6-en-11-yn-1-ol |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,17H,2-4,7-9,12-16H2,1H3 |
InChI-Schlüssel |
UJZXTVWHQSDDKC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CCCCC=CCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


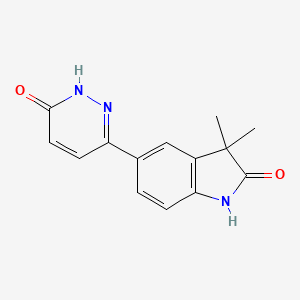
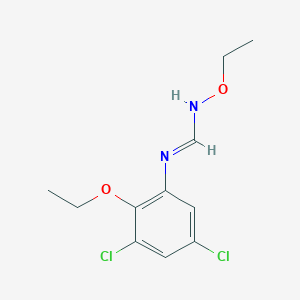

![Oxirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-](/img/structure/B14341821.png)

![tert-Butyl[(3,3-dimethylbut-1-yn-1-yl)oxy]dimethylsilane](/img/structure/B14341831.png)
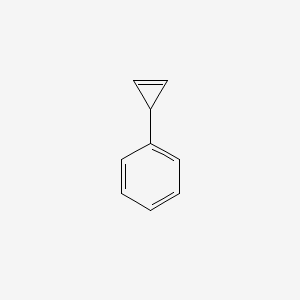
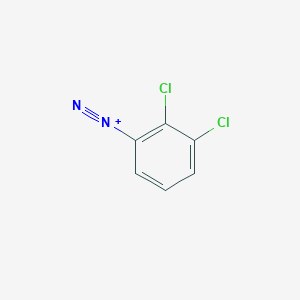
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)
